molecular formula C16H13BrN2O B2598761 (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 372190-36-8

(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2598761
CAS No.: 372190-36-8
M. Wt: 329.197
InChI Key: YMPVGVPGXDITGS-UHFFFAOYSA-N
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Description

(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This particular compound features a bromophenyl group and a phenyl group attached to the pyrazole ring, with a methanol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to a hydroxyl group, yielding the desired methanol derivative. Common reagents used in these reactions include hydrazine derivatives, reducing agents like sodium borohydride, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore the biological activities of this specific compound.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
  • (3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
  • (3-(3-bromophenyl)-1-methyl-1H-pyrazol-4-yl)methanol

Uniqueness

(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both bromophenyl and phenyl groups attached to the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-14-6-4-5-12(9-14)16-13(11-20)10-19(18-16)15-7-2-1-3-8-15/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVGVPGXDITGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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